2-Ethoxy-1-methoxy-4-nitro-benzene

Description

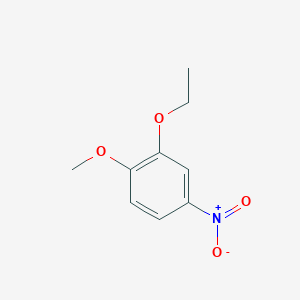

2-Ethoxy-1-methoxy-4-nitro-benzene is a substituted benzene derivative featuring three functional groups: ethoxy (C₂H₅O–), methoxy (CH₃O–), and nitro (–NO₂). The substituents occupy the 1-, 2-, and 4-positions on the aromatic ring, respectively.

Properties

IUPAC Name |

2-ethoxy-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHLFPRFADKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-1-methoxy-4-nitro-benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1-methoxy-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Ethoxy-1-methoxy-4-nitro-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the formation of amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Scientific Research Applications

2-Ethoxy-1-methoxy-4-nitro-benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-methoxy-4-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and cellular processes, making the compound and its derivatives valuable for research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0)

- Molecular Formula: C₈H₇NO₄

- Substituents : Methoxy (4-position), nitro (2-position), aldehyde (1-position).

- Key Differences : The aldehyde group introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to ethoxy groups. Applications include use as a precursor in fine chemicals .

4-Methoxy-3-nitrobenzoic Acid (CAS 89-41-8)

- Molecular Formula: C₈H₇NO₅

- Substituents : Methoxy (4-position), nitro (3-position), carboxylic acid (1-position).

- Key Differences : The carboxylic acid group increases acidity (pKa ~2.5) and solubility in polar solvents. Used in peptide synthesis and polymer chemistry .

1-(2-Methoxyethoxy)-4-nitrobenzene

- Molecular Formula: C₉H₁₁NO₄

- Substituents : Methoxyethoxy (1-position), nitro (4-position).

- Key Differences : The extended ether chain enhances hydrophilicity. Crystallographic studies reveal a synclinal O–C–C–O conformation and stabilization via C–H⋯O hydrogen bonds, influencing its solid-state stability. Applications include dye intermediates .

Benzene, 1,1'-(1,2-ethanediyl)bis[3-methoxy-4-nitro] (CAS 38512-82-2)

- Molecular Formula : C₁₆H₁₄N₂O₆

- Substituents : Two benzene rings linked by ethanediyl, each with methoxy (3-position) and nitro (4-position).

- Symmetry may reduce solubility compared to monomeric analogs .

Data Table: Comparative Analysis

Research Findings and Key Properties

- Reactivity : Nitro groups in para positions (e.g., 2-Ethoxy-1-methoxy-4-nitro-benzene) direct electrophilic substitution to meta positions, whereas ortho-nitro groups (e.g., 4-Methoxy-2-nitrobenzaldehyde) enhance electrophilic attack at specific sites due to steric and electronic effects .

- Solubility : Ethoxy and methoxyethoxy substituents improve solubility in organic solvents compared to carboxylic acid or aldehyde analogs .

- Crystallography : Hydrogen bonding in 1-(2-Methoxyethoxy)-4-nitrobenzene stabilizes its crystal lattice, a property critical for reproducibility in synthetic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.